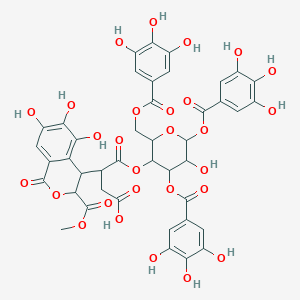
Methyl neochebulinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl neochebulinate is an organic compound with the molecular formula C42H36O28. It is a white to light yellow crystalline powder that is hardly soluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide . This compound is known for its pharmacological activities, including anti-inflammatory, antioxidant, and antineoplastic properties . It is also used in traditional Chinese medicine and has been found to inhibit cholesterol absorption and exhibit antibacterial effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl neochebulinate can be synthesized through chemical synthesis or extracted from natural sources. The chemical synthesis involves a series of organic synthesis steps, while the extraction from natural sources involves solvent extraction, isolation, and purification .
Industrial Production Methods: In industrial settings, the extraction method is often preferred due to its efficiency in isolating the compound from natural sources such as the fruits of Terminalia chebula . The process typically involves:
Solvent Extraction: Using solvents like ethanol or methanol to extract the compound.
Isolation: Separating the compound from other constituents.
Purification: Refining the compound to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl neochebulinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions include various derivatives that retain the core structure of this compound but with modified functional groups .
Applications De Recherche Scientifique
Methyl neochebulinate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying hydrolyzable tannins.
Medicine: Explored for its anticancer properties by inhibiting kinases involved in cell growth and division.
Industry: Utilized in the development of functional foods and nutraceuticals due to its antioxidant properties.
Mécanisme D'action
Methyl neochebulinate exerts its effects primarily through the inhibition of specific enzymes and pathways:
Enzyme Inhibition: It inhibits α-glucosidase, which is involved in carbohydrate metabolism.
Anticancer Activity: It inhibits kinases, leading to the induction of apoptosis (programmed cell death) in cancer cells.
Antioxidant Activity: It scavenges free radicals, thereby reducing oxidative stress and preventing cellular damage.
Comparaison Avec Des Composés Similaires
Methyl neochebulinate is unique due to its specific combination of pharmacological activities. Similar compounds include:
Chebulinic Acid: Another hydrolyzable tannin with antioxidant and anti-inflammatory properties.
Punicalagin: Known for its strong antioxidant activity and found in pomegranates.
Ellagic Acid: Exhibits anticancer and antioxidant properties.
Compared to these compounds, this compound stands out for its potent enzyme inhibitory activities and its broad spectrum of pharmacological effects.
Propriétés
Formule moléculaire |
C42H36O28 |
|---|---|
Poids moléculaire |
988.7 g/mol |
Nom IUPAC |
4-[5-hydroxy-4,6-bis[(3,4,5-trihydroxybenzoyl)oxy]-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl]oxy-4-oxo-3-(5,6,7-trihydroxy-3-methoxycarbonyl-1-oxo-3,4-dihydroisochromen-4-yl)butanoic acid |
InChI |
InChI=1S/C42H36O28/c1-64-41(63)34-26(25-14(39(61)68-34)8-22(49)30(55)31(25)56)15(9-24(50)51)40(62)67-33-23(10-65-36(58)11-2-16(43)27(52)17(44)3-11)66-42(70-38(60)13-6-20(47)29(54)21(48)7-13)32(57)35(33)69-37(59)12-4-18(45)28(53)19(46)5-12/h2-8,15,23,26,32-35,42-49,52-57H,9-10H2,1H3,(H,50,51) |
Clé InChI |
KKDZPMDDYIYZJK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C(C2=C(C(=C(C=C2C(=O)O1)O)O)O)C(CC(=O)O)C(=O)OC3C(OC(C(C3OC(=O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)COC(=O)C6=CC(=C(C(=C6)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(15Z,23Z,25Z,27Z)-1,17-dihydroxy-11-[1-[4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,36-dioxa-3-azatricyclo[29.4.1.03,8]hexatriaconta-15,23,25,27-tetraene-2,9,13,19,35-pentone](/img/structure/B12310425.png)


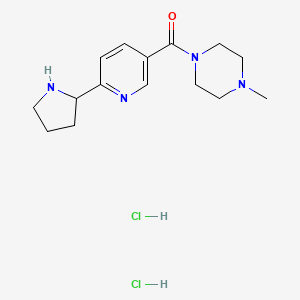
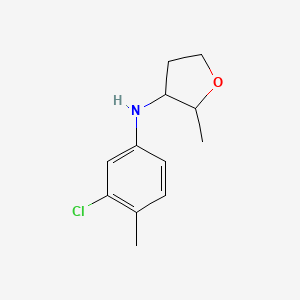
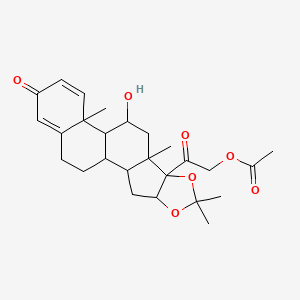
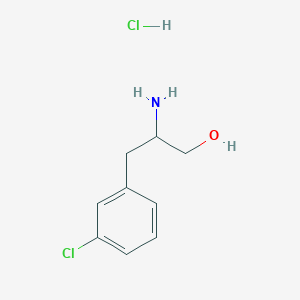
![rac-(2R,3R)-2-[2-(trifluoromethyl)phenyl]oxolane-3-carboxylic acid, trans](/img/structure/B12310454.png)
![7-[2-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-3,3a,6,7-tetramethyl-4,5,6,7a-tetrahydro-1H-indene-2-carbaldehyde](/img/structure/B12310460.png)
![rac-(1R,3S)-3-[(pyrimidin-2-yl)amino]cyclohexane-1-carboxylic acid hydrochloride, cis](/img/structure/B12310466.png)
![n-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride](/img/structure/B12310474.png)
![rac-(1R,2S,6R,7S)-3-oxatricyclo[5.3.0.0,2,6]decan-8-one](/img/structure/B12310479.png)
![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]triazole-4-carboxylic acid](/img/structure/B12310494.png)
